![molecular formula C14H22ClN3O5 B13770026 carbamimidoyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]azanium;chloride CAS No. 75231-21-9](/img/structure/B13770026.png)
carbamimidoyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamimidoyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]azanium;chloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a carbamimidoyl group, a trimethoxybenzoyl moiety, and an azanium ion, making it a subject of interest in both organic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamimidoyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]azanium;chloride typically involves multiple steps, starting with the preparation of the 3,4,5-trimethoxybenzoic acid derivative. This is followed by the formation of the carbamimidoyl group and the subsequent coupling with the 3-(3,4,5-trimethoxybenzoyl)oxypropyl moiety. The final step involves the formation of the azanium ion and the addition of chloride to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH during the synthesis process. The use of catalysts and solvents may also be employed to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamimidoyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Carbamimidoyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]azanium;chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of carbamimidoyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]azanium;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other derivatives of 3,4,5-trimethoxybenzoic acid and carbamimidoyl-containing molecules. Examples include:
- 3,4,5-Trimethoxybenzoic acid esters
- Carbamimidoyl derivatives with different substituents .
Uniqueness
Carbamimidoyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]azanium;chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
75231-21-9 |
|---|---|
Formule moléculaire |
C14H22ClN3O5 |
Poids moléculaire |
347.79 g/mol |
Nom IUPAC |
carbamimidoyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]azanium;chloride |
InChI |
InChI=1S/C14H21N3O5.ClH/c1-19-10-7-9(8-11(20-2)12(10)21-3)13(18)22-6-4-5-17-14(15)16;/h7-8H,4-6H2,1-3H3,(H4,15,16,17);1H |
Clé InChI |
QFRJAOLHYPXSEX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCC[NH2+]C(=N)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


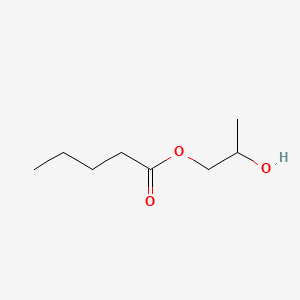

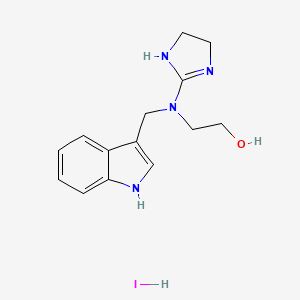
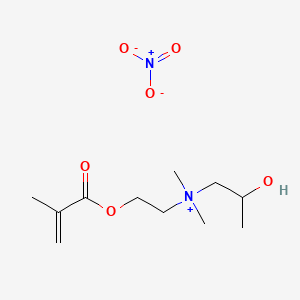
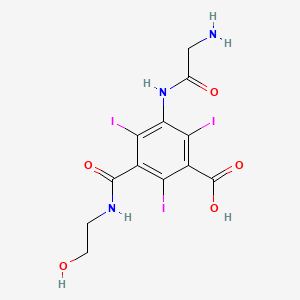


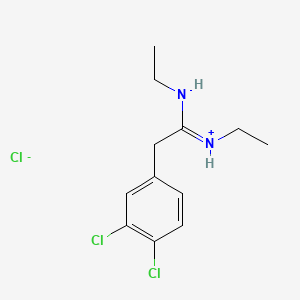
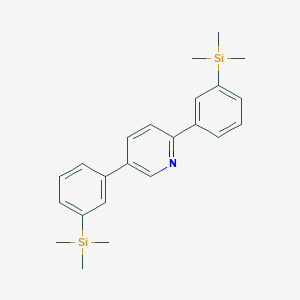
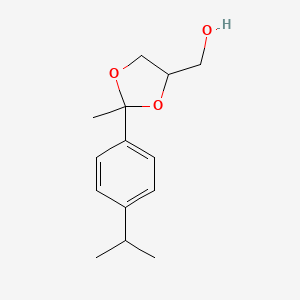
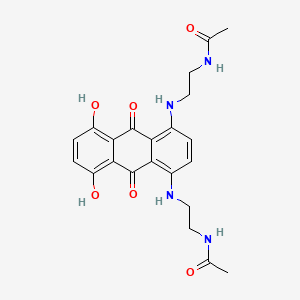
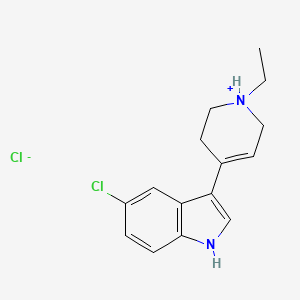

![2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13770006.png)
